n-β-Fmoc-L-β-グルタミン

説明

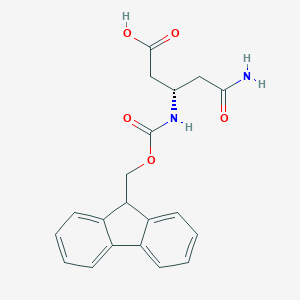

n-beta-Fmoc-l-beta-glutamine is a complex organic compound that belongs to the class of amino acid derivatives. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis as a protecting group for amino acids .

科学的研究の応用

n-beta-Fmoc-l-beta-glutamine has several applications in scientific research:

Chemistry: Used as a building block in peptide synthesis.

Biology: Studied for its potential role in protein engineering and enzyme inhibition.

Medicine: Investigated for its potential therapeutic applications, including as a drug delivery agent.

Industry: Utilized in the production of specialized polymers and materials.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of n-beta-Fmoc-l-beta-glutamine typically involves the esterification of an amino acid with Fmoc acid chloride, followed by a series of reactions to introduce the carbamoyl group. The general steps include:

Esterification: The amino acid is reacted with Fmoc acid chloride in the presence of a base to form the Fmoc-protected amino acid ester.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure consistency and efficiency .

化学反応の分析

Types of Reactions

n-beta-Fmoc-l-beta-glutamine undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

Reduction: Reduction reactions can be performed to remove the Fmoc group, yielding the free amino acid.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamoyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Oxidized derivatives of the original compound.

Reduction: Free amino acid after removal of the Fmoc group.

Substitution: Various substituted derivatives depending on the nucleophile used.

作用機序

The mechanism of action of n-beta-Fmoc-l-beta-glutamine involves its interaction with specific molecular targets. The Fmoc group protects the amino acid during peptide synthesis, preventing unwanted side reactions. Upon removal of the Fmoc group, the free amino acid can interact with enzymes and other proteins, influencing various biochemical pathways .

類似化合物との比較

Similar Compounds

- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid

- (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(allyloxy)-4-oxobutanoic acid

Uniqueness

n-beta-Fmoc-l-beta-glutamine is unique due to the presence of the carbamoyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specific synthetic applications where other similar compounds may not be as effective .

生物活性

N-beta-Fmoc-l-beta-glutamine is a derivative of glutamine that has gained attention in biochemical and pharmaceutical research due to its unique structural properties and potential biological activities. This article explores the compound's biological activity, focusing on its mechanisms of action, applications, and relevant research findings.

Structural Characteristics

N-beta-Fmoc-l-beta-glutamine features a phenylmethoxycarbonyl (Fmoc) protecting group, which enhances its stability and solubility, making it suitable for various biochemical applications. The beta position of the glutamine residue allows for distinct interactions in biological systems compared to its alpha counterpart.

Biological Activity

The biological activity of n-beta-Fmoc-l-beta-glutamine can be categorized into several key areas:

1. Enzyme Inhibition:

Research indicates that derivatives of glutamine can act as inhibitors for various enzymes. For instance, studies have demonstrated that certain beta-amino acids can inhibit the activity of enzymes such as alanine racemase, which is crucial in bacterial cell wall synthesis. This inhibition is attributed to the structural similarity between these compounds and natural substrates, allowing them to competitively bind to enzyme active sites .

2. Antimicrobial Properties:

N-beta-Fmoc-l-beta-glutamine has shown potential as an antimicrobial agent. Its structure allows it to interact with bacterial membranes, disrupting their integrity and leading to cell lysis. In vitro studies have reported effective inhibition against Gram-positive bacteria, showcasing its potential in developing new antibiotics .

3. Immunomodulatory Effects:

The compound's ability to modulate immune responses has been investigated. It has been shown to enhance T-cell activation and proliferation in response to specific antigens. This immunomodulatory effect is particularly relevant in cancer therapy and vaccine development, where boosting the immune response is desirable .

Research Findings

Numerous studies have focused on the biological effects of n-beta-Fmoc-l-beta-glutamine. Below are summarized findings from selected research articles:

Case Studies

Several case studies illustrate the practical applications of n-beta-Fmoc-l-beta-glutamine:

- Case Study 1: A study on HIV-1 infection revealed that glutamine supplementation could alter metabolic pathways in infected cells, impacting viral load and cellular apoptosis rates . The introduction of n-beta-Fmoc-l-beta-glutamine showed a reduction in viral replication under glutamine-limiting conditions.

- Case Study 2: In a series of experiments assessing antimicrobial efficacy, n-beta-Fmoc-l-beta-glutamine was tested against various bacterial strains. Results indicated significant inhibition zones compared to controls, supporting its potential as a lead compound for antibiotic development .

特性

IUPAC Name |

(3S)-5-amino-3-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O5/c21-18(23)9-12(10-19(24)25)22-20(26)27-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,12,17H,9-11H2,(H2,21,23)(H,22,26)(H,24,25)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANJWRJHJFIBTBO-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)N)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC(=O)N)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90426593 | |

| Record name | Fmoc-beta-Gln-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90426593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

283160-18-9 | |

| Record name | (3S)-5-Amino-3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-5-oxopentanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=283160-18-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fmoc-beta-Gln-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90426593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。